(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzothiadiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the fluoro-methylphenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the benzothiadiazine core.
Attachment of the morpholino group: This step involves the reaction of the intermediate compound with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating various biological pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.
Mechanism of Action
The mechanism of action of (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Compared to similar compounds, (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone stands out due to its unique combination of functional groups The presence of the fluoro-methylphenyl group, benzothiadiazine core, and morpholino group imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-12-15(6-7-16(14)21)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-5-3-2-4-17(18)23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPCEVDQVFGGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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